2-[N-(5-Chloro-2-methoxyphenyl)methanesulfonamido]-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
2-[N-(5-Chloro-2-methoxyphenyl)methanesulfonamido]-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, a pyridine ring, and a chlorinated methoxyphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(5-Chloro-2-methoxyphenyl)methanesulfonamido]-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with methanesulfonamide to form N-(5-chloro-2-methoxyphenyl)methanesulfonamide. This intermediate is then reacted with pyridin-3-ylmethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[N-(5-Chloro-2-methoxyphenyl)methanesulfonamido]-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[N-(5-Chloro-2-methoxyphenyl)methanesulfonamido]-N-(pyridin-3-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(5-Chloro-2-methoxyphenyl)methanesulfonamido]-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The pyridine ring may facilitate binding to nucleic acids or proteins, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)methanesulfonamide
- 2-Chloro-5-methoxyphenyl boronic acid
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
2-[N-(5-Chloro-2-methoxyphenyl)methanesulfonamido]-N-(pyridin-3-ylmethyl)propanamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H20ClN3O4S |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C17H20ClN3O4S/c1-12(17(22)20-11-13-5-4-8-19-10-13)21(26(3,23)24)15-9-14(18)6-7-16(15)25-2/h4-10,12H,11H2,1-3H3,(H,20,22) |
InChI Key |
UMTYBMAGUKRXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
Origin of Product |
United States |
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